molecular formula C21H25Cl2N3O3 B2837207 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049413-98-0

2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2837207
CAS No.: 1049413-98-0
M. Wt: 438.35
InChI Key: CAOAZGLQJNMXSI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of the piperazine derivative: The methoxyphenyl group is introduced to piperazine through a nucleophilic substitution reaction.

    Coupling reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dichlorophenoxy group can be reduced to a phenoxy group.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2,4-dihydroxyphenoxy)-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)acetamide.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:

    2-(2,4-dichlorophenoxy)-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2,4-dichlorophenoxy)-N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O3/c1-28-20-5-3-2-4-18(20)26-12-10-25(11-13-26)9-8-24-21(27)15-29-19-7-6-16(22)14-17(19)23/h2-7,14H,8-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOAZGLQJNMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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